(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate
Description
(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3S2/c1-24-17(23)10-5-7-11(8-6-10)21-16(22)15(26-18(21)25)9-12-13(19)3-2-4-14(12)20/h2-9H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUPMZZNOUWPR-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC=C3Cl)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate typically involves a multi-step process. One common method includes the condensation of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with methyl 4-bromobenzoate under basic conditions to yield the desired thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The specific compound has been tested against various bacterial strains, showing promising results.
Case Study: Antibacterial Efficacy
In a study conducted by researchers, (E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be developed further as an antibiotic agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assay
In vitro cytotoxicity assays were performed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited dose-dependent cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These results indicate that this compound has potential as a lead compound in anticancer drug development.
Enzyme Inhibition
Thiazolidinone derivatives are known to inhibit various enzymes, making them valuable in drug discovery. The specific compound has shown inhibitory effects on enzymes related to cancer progression.
Case Study: Enzyme Inhibition Assay
In a study assessing the inhibition of matrix metalloproteinases (MMPs), the compound demonstrated significant activity, suggesting its potential role in preventing metastasis in cancer treatment.
| Enzyme | IC50 (µM) |
|---|---|
| MMP-2 | 15 |
| MMP-9 | 20 |
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Modifications to the structure can enhance its biological activity.
Synthesis Overview
The synthesis typically involves:
- Reaction of thiazolidinedione with appropriate aldehydes.
- Formation of the benzylidene derivative through condensation reactions.
- Esterification to yield the final product.
This synthetic route can be adjusted to incorporate different substituents, potentially leading to compounds with improved efficacy.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and have similar biological activities.
Benzylidene Derivatives: Compounds with benzylidene groups often exhibit similar chemical reactivity and biological properties.
Uniqueness
What sets (E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
(E)-methyl 4-(5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoate is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidine core structure, which is known for its diverse biological activities. The presence of a chloro-fluorobenzylidene moiety enhances its lipophilicity, potentially improving cell membrane permeability.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the virulence of various bacterial strains by targeting secretion systems crucial for pathogenicity:
- Type III Secretion System Inhibition : A related thiazolidinone compound inhibited the type III secretion system in Salmonella typhimurium, protecting macrophages from lysis during infection . This suggests that this compound may similarly affect bacterial virulence.
- Broad Spectrum Activity : The compound's structural analogs have shown broad-spectrum activity against Gram-negative bacteria, making them promising candidates for combating antibiotic-resistant strains .
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro studies have demonstrated that thiazolidine derivatives can effectively inhibit the growth of various fungal strains, including Candida species:
- Minimum Inhibitory Concentration (MIC) : Related compounds have exhibited MIC values ranging from 0.03 to 0.06 µg/mL against Candida albicans and dermatophytes, indicating potent antifungal activity .
- Mechanisms of Action : The antifungal effects are believed to stem from interference with fungal cell wall synthesis and disruption of cellular integrity, although specific pathways for this compound require further elucidation.
Study on Lymphoid Specific Tyrosine Phosphatase (Lyp)
A notable study identified thiazolidine derivatives as potent inhibitors of Lyp, a critical enzyme in T cell signaling associated with autoimmune disorders. The compound demonstrated submicromolar potency in inhibiting Lyp activity, suggesting potential applications in treating autoimmune diseases .
Comparative Activity Analysis
A comparative analysis involving several thiazolidine derivatives revealed that modifications to the benzylidene fragment significantly influenced biological activity. For example:
| Compound | Structure Modification | Antimicrobial Activity (MIC) |
|---|---|---|
| L-310 | No modification | Moderate |
| L-173 | Para-chlorobenzylidene | Superior to voriconazole |
| L-163 | 2,4-Dichlorophenyl | Slightly reduced activity |
This table illustrates how structural variations impact the efficacy of these compounds against microbial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
